Fmoc-Aib-OPfp
Overview
Description
Fmoc-Aib-OPfp is a useful research compound. Its molecular formula is C25H18F5NO4 and its molecular weight is 491.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Fmoc-Aib-OPfp is the amine group of amino acids . The fluorenylmethyloxycarbonyl (Fmoc) group is used as a protecting group for amines . This protection is crucial during peptide synthesis, as it prevents unwanted reactions from occurring at the amine group .
Mode of Action
this compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The this compound compound plays a significant role in the biochemical pathway of peptide synthesis . It is particularly useful in applications where amino acids are partially racemized during coupling .
Pharmacokinetics
The pharmacokinetics of this compound are primarily determined by its role as a protecting group in peptide synthesis . This characteristic can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The primary result of this compound’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the precise assembly of amino acids into peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by several environmental factors. The presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction environment needs to be carefully controlled to prevent the formation of side products . For instance, in the presence of HOBt, the coupling rate is rapid and few side products are formed .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEFGIOLSNLEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718540 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203636-26-4 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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